molecular formula C13H16N2O B8075900 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine

5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine

Cat. No.: B8075900
M. Wt: 216.28 g/mol
InChI Key: VFOSTFRVNIGNLB-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a tert-butyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine typically involves multiple steps, starting with the formation of the furan ring. One common approach is the reaction of 4-pyridinecarboxaldehyde with tert-butylamine under acidic conditions to form an intermediate, which is then cyclized to produce the furan ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Pyridin-4-yl)furan-3-amine: This compound lacks the tert-butyl group, resulting in different reactivity and biological activity.

  • 5-(tert-Butyl)-2-(pyridin-3-yl)furan-3-amine: The position of the pyridinyl group is different, leading to variations in chemical properties and applications.

Uniqueness: 5-(tert-Butyl)-2-(pyridin-4-yl)furan-3-amine stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This unique feature distinguishes it from similar compounds and enhances its utility in various applications.

Properties

IUPAC Name

5-tert-butyl-2-pyridin-4-ylfuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-8-10(14)12(16-11)9-4-6-15-7-5-9/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOSTFRVNIGNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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